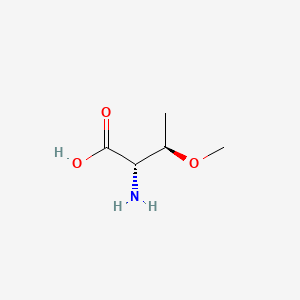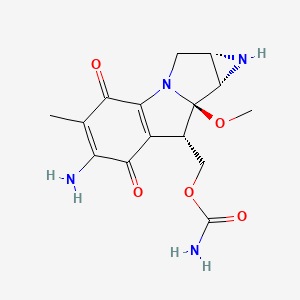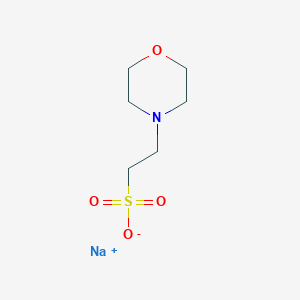![molecular formula C8H26O3Si4 B7802595 Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane](/img/structure/B7802595.png)
Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane is a complex organosilicon compound characterized by its intricate molecular structure. This compound features multiple silicon atoms bonded to various organic groups, making it a unique and versatile chemical entity in the field of organosilicon chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane typically involves multi-step organic reactions. One common approach is the stepwise addition of trimethylsilyl groups to a silicon-containing precursor. This process often requires stringent reaction conditions, including controlled temperatures and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall molecular structure of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions may involve the use of hydrides, such as lithium aluminum hydride.
Substitution: Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the specific reaction mechanism.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or altered silicon-oxygen bonds. These products are valuable in various chemical applications and research endeavors.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane has a range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protective group in complex molecule construction.
Biology: Employed in the study of biomolecules and as a tool in molecular biology techniques.
Medicine: Investigated for potential therapeutic uses and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane exerts its effects depends on its specific application. In organic synthesis, it may act as a protecting group, preventing unwanted reactions at sensitive sites. In biological systems, it could interact with specific molecular targets, influencing cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl chloride: A simpler silicon-based compound used in derivatization reactions.
Tetramethylsilane (TMS): A common standard in NMR spectroscopy.
Dimethylsiloxane: Used in the production of silicones and other materials.
Uniqueness: Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane stands out due to its complex structure and the presence of multiple trimethylsilyl groups. This complexity allows for a wider range of chemical reactivity and applications compared to simpler silicon compounds.
Eigenschaften
IUPAC Name |
trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H26O3Si4/c1-12(10-14(3,4)5)9-13(2)11-15(6,7)8/h12-13H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPUHXCOWXUVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](O[SiH](C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H26O3Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-09-4 |
Source


|
| Record name | 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16066-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B7802570.png)

![Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane](/img/structure/B7802602.png)

